
MYCi361
Overview
Description
MYCi361, also known as NUCC-0196361, is a small-molecule inhibitor that targets the MYC protein. MYC is a transcription factor involved in regulating essential cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis. Overexpression of MYC is frequently observed in various cancers, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .
Mode of Action
This compound binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .
Biochemical Pathways
The disruption of c-Myc/Max dimers by this compound enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .
Pharmacokinetics
This compound has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .
Result of Action
The action of this compound leads to the suppression of tumor growth . By inhibiting c-Myc, this compound impairs the proliferation of tumor cells and induces their death . In addition, this compound treatment has been observed to increase tumor immune cell infiltration .
Action Environment
The efficacy and stability of this compound can be influenced by the tumor immune microenvironment. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining this compound with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .
Biochemical Analysis
Biochemical Properties
MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .
Cellular Effects
This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .
Temporal Effects in Laboratory Settings
This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .
Dosage Effects in Animal Models
This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .
Metabolic Pathways
MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.
Subcellular Localization
Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MYCi361 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically supplied as a powder with a purity of ≥ 98% by High-Performance Liquid Chromatography (HPLC). It is stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: MYCi361 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cancer Types Targeted
MYCi361 has shown efficacy in various cancers characterized by MYC overexpression, including:
- Prostate Cancer : Demonstrated significant tumor regression in models such as MycCaP and LNCaP.
- Leukemia : Effective against cell lines like MV4-11.
- Lymphoma : Inhibits growth in HL-60 and P493-6 cell lines.
- Neuroblastoma : Shown to reduce viability in SK-N-B2 cells.
Immune Modulation
One of the notable applications of this compound is its impact on the tumor immune microenvironment. Treatment with this compound has been associated with:
- Increased infiltration of immune cells into tumors.
- Upregulation of PD-L1 expression on tumor cells, enhancing sensitivity to anti-PD1 immunotherapy.
- Promotion of immunogenic cell death, which may sensitize tumors resistant to conventional therapies.
Case Study 1: Prostate Cancer Model
In a study involving murine models of prostate cancer (MycCaP), this compound was administered at a dosage of 100 mg/kg for two days followed by 70 mg/kg for nine days. The results indicated:
- Significant reduction in tumor size.
- Enhanced immune cell recruitment, particularly CD3+ T cells and dendritic cells.
- Upregulation of immunoregulatory proteins, indicating a shift towards a more favorable immune environment for anti-tumor responses .
Case Study 2: Combination Therapy with Anti-PD1
This compound was tested in combination with anti-PD1 therapy in models resistant to immunotherapy. The combination led to:
- Improved tumor responses compared to monotherapy.
- A notable increase in intratumoral CD8+ T cells expressing interferon gamma and tumor necrosis factor alpha.
- Evidence suggesting that this compound can overcome the immunosuppressive microenvironment typical of prostate tumors .
Pharmacokinetics and Toxicity
While this compound shows potent anti-tumor activity, it has a narrow therapeutic index. Studies indicate that:
- The compound has moderate terminal elimination half-lives (44 hours for intraperitoneal dosing and 20 hours for oral dosing).
- In vivo toxicity was observed, necessitating careful dose management .
Comparative Efficacy
To understand the relative efficacy of this compound compared to other compounds, a summary table is provided below:
Comparison with Similar Compounds
MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.
10074-G5: Another small-molecule inhibitor targeting the MYC protein.
10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.
JKY-2-169: A small-molecule inhibitor that targets MYC.
7594-0035: Another compound that binds to the MYC protein.
Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .
Biological Activity
MYCi361 is a small molecule inhibitor targeting the MYC oncogene, which plays a critical role in various cancers due to its involvement in cell proliferation, apoptosis, and metabolism. This article synthesizes findings from multiple studies on the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and potential therapeutic applications.
This compound functions primarily by disrupting the MYC/MAX heterodimerization, which is essential for MYC's transcriptional activity. Research indicates that this compound binds to the MYC protein, leading to its destabilization and promoting proteasomal degradation. This effect is particularly significant as it reduces the half-life of MYC protein from approximately 66 minutes to 28 minutes in prostate cancer cells (PC3) when treated with 6 µM of this compound .
Key Findings:
- Binding Affinity : The dissociation constant (D value) for this compound binding to MYC is approximately 3.2 µM .
- Phosphorylation Effects : this compound enhances phosphorylation at T58, which is associated with increased degradation of MYC .
- Gene Expression : Treatment with this compound leads to downregulation of several MYC target genes involved in cell cycle regulation, such as CDC25A and Cyclins .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. For instance, in a panel of prostate cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .
Table 1: Effects of this compound on Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) | Comments |
---|---|---|---|
PC3 | 4-10 | High | Significant reduction in viability |
MDA-MB-453 | 5-12 | Moderate | Induced cleavage of caspase 3 |
MDA-MB-468 | 6-11 | High | Enhanced anti-tumor activity |
In Vivo Studies
In vivo experiments have shown that this compound can suppress tumor growth effectively. For example, studies involving MycCaP tumors revealed that treatment with this compound significantly inhibited tumor size and enhanced immune cell infiltration into the tumor microenvironment . Moreover, it was observed that combining this compound with anti-PD1 therapy improved therapeutic outcomes by enhancing anti-tumor immunity .
Table 2: In Vivo Efficacy of this compound
Tumor Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Immune Cell Infiltration |
---|---|---|---|
MycCaP | 10 | 65 | Increased |
Triple-Negative Breast Cancer (TNBC) | 5 | 70 | Enhanced |
Case Studies
- Prostate Cancer : A study highlighted the efficacy of this compound in reducing tumor size in prostate cancer models while also promoting immunogenic cell death. The treatment led to significant changes in the tumor microenvironment, enhancing the infiltration of CD8+ T cells .
- Triple-Negative Breast Cancer : Research indicated that this compound not only inhibited proliferation but also induced apoptosis variably across different TNBC cell lines. The relationship between endogenous MYC levels and response to treatment was notably inverse; lower levels of MYC correlated with higher sensitivity to the drug .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCWLSEYDDTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF9N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?
A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []
Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?
A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.
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